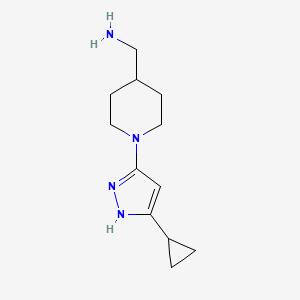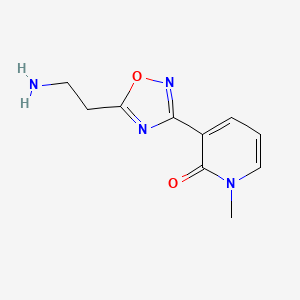
3-(5-(2-氨基乙基)-1,2,4-恶二唑-3-基)-1-甲基吡啶-2(1H)-酮
描述
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
对恶二唑衍生物和相关化合物的研究突出了它们在开发新的化学实体中的重要性。例如,平行液相合成方法已被用于创建取代的 1,2,4-恶二唑化合物的组合库,展示了它们在生成具有潜在生物活性的多样分子结构方面的多功能性 (Borisov 等人,2009)。类似地,3-氨基-4-(5-氨基-1H-1,2,3-三唑-1-基)-1,2,5-恶二唑的 Dimroth 重排说明了可以产生结构复杂且功能化的分子的化学转化,可能在化学和生物学的各个领域有用 (Rozhkov 等人,2004)。
生物活性及应用
含有 5-甲基异恶唑部分的 1,3,4-恶二唑衍生物的合成及其抗菌活性评估证明了恶二唑衍生物的生物学相关性。这项研究举例说明了结构修饰如何增强生物学特性,使这些化合物成为进一步药理学研究的候选者 (Hui 等人,2002)。此外,基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的化合物已被探索为不敏感的含能材料,表明恶二唑衍生物的应用范围超出了生物活性,进入材料科学等领域 (Yu 等人,2017)。
抗菌和抗癌特性
探索恶二唑类似物的抗增殖和抗菌活性突出了这些化合物在开发新的治疗剂中的潜力。针对各种癌细胞系和菌株对这些化合物进行的研究为进一步研究其作用机制和优化医学用途提供了基础 (Ahsan 和 Shastri,2015)。
作用机制
Target of action
Compounds with similar structures have been known to interact with various receptors in the body, such as serotonin receptors . The role of these receptors is to mediate the effects of neurotransmitters like serotonin, which is involved in numerous physiological processes including mood regulation, gastrointestinal motility, and hemostasis .
Mode of action
The compound might bind to its target receptor and modulate its activity. This could result in changes in the downstream signaling pathways, leading to alterations in cellular functions .
Biochemical pathways
The compound could potentially affect several biochemical pathways. For instance, it might influence the tryptophan metabolism or the biosynthesis of alkaloids derived from the shikimate pathway .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. For example, if it modulates serotonin receptors, it could potentially influence mood and other serotonin-regulated processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
属性
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-6-2-3-7(10(14)15)9-12-8(4-5-11)16-13-9/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXGYWCLVJKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)



![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
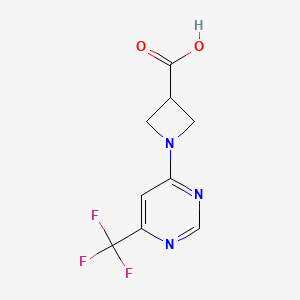


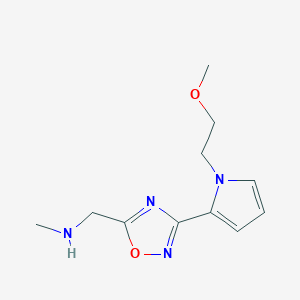
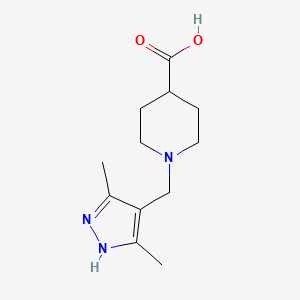
![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)
